Lugdunin - 1989698-37-4

Lugdunin

Catalog Number: EVT-10885120
CAS Number: 1989698-37-4
Molecular Formula: C40H62N8O6S
Molecular Weight: 783.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lugdunin is a thiazolidine-containing homodetic cyclic peptide that is isolated from human nasal bacteria. Exhibits bactericidal activity against many major pathogens including methicillin-resistant Staphylococcus aureus (MRSA). It has a role as a rat metabolite and a human metabolite. It is a homodetic cyclic peptide, a macrocycle, a member of thiazolidines, a member of indoles and a peptide antibiotic.
Lugdunin is a natural product found in Staphylococcus lugdunensis with data available.
Source

Lugdunin is synthesized by Staphylococcus lugdunensis, a commensal bacterium found in human nasal flora. The production of lugdunin is attributed to a cluster of genes known as lugABCD, which encode nonribosomal peptide synthetases responsible for its biosynthesis .

Classification

Lugdunin belongs to a class of compounds known as fibupeptides, characterized by their unique structure and mechanism of action. It represents the first nonribosomally synthesized antibiotic discovered in the human microbiome, distinguishing it from many traditional antibiotics that are typically derived from ribosomal synthesis .

Synthesis Analysis

Methods

The synthesis of lugdunin involves nonribosomal peptide synthesis, which is facilitated by the lugABCD gene cluster. This pathway includes several key steps:

  1. Gene Cluster Identification: The lugABCD genes encode enzymes essential for the assembly of the thiazolidine ring and the peptide backbone.
  2. Enzyme Function: The enzymes include a starter unit, thioesterases, and transferases that facilitate the assembly of amino acids into the cyclic structure of lugdunin .
  3. Solid-Phase Peptide Synthesis: In laboratory settings, lugdunin can also be synthesized using solid-phase peptide synthesis techniques, such as the Fmoc strategy, which allows for precise control over the sequence and structure of the peptide .

Technical Details

The biosynthetic pathway is characterized by lower guanine-cytosine (G+C) content compared to other genomic regions, suggesting evolutionary adaptations for efficient synthesis and regulation . Key enzymes involved include those that modify peptidyl carrier proteins to ensure proper folding and functionality of the cyclic peptide.

Molecular Structure Analysis

Structure

Lugdunin's molecular structure features a unique thiazolidine ring and an alternating sequence of D- and L-amino acids. This configuration is crucial for its biological activity and interaction with bacterial membranes .

Data

The molecular formula of lugdunin is C₁₄H₁₆N₄O₃S, with a molecular weight of approximately 316.36 g/mol. Structural studies have shown that lugdunin forms hydrogen-bonded antiparallel β-sheets when interacting with lipid membranes, contributing to its ability to disrupt membrane integrity .

Chemical Reactions Analysis

Reactions

Lugdunin primarily acts through its interaction with bacterial membranes. The key reactions involve:

  1. Membrane Interaction: Lugdunin inserts into bacterial membranes, leading to dissipation of membrane potential.
  2. Ion Transport: It facilitates proton translocation across membranes without forming large pores, unlike traditional antimicrobial peptides .

Technical Details

Experimental studies have demonstrated that lugdunin can induce ion transport in artificial membrane systems, effectively destabilizing the membrane potential and leading to bacterial cell death .

Mechanism of Action

Lugdunin's mechanism of action involves several critical processes:

  1. Membrane Disruption: Upon insertion into bacterial membranes, lugdunin disrupts membrane integrity by forming peptide nanotubes that allow for ion transport .
  2. Proton Leakage: The compound acts as a protonophore, causing proton leakage which results in loss of membrane potential and cellular homeostasis .
  3. Specificity for Bacterial Membranes: Lugdunin shows preferential partitioning into lipid compositions resembling those of Gram-positive bacteria while exhibiting reduced affinity for eukaryotic membranes due to differences in lipid composition .
Physical and Chemical Properties Analysis

Physical Properties

Lugdunin is a white to off-white powder with solubility in water due to its polar nature derived from its amino acid composition.

Chemical Properties

Relevant Data or Analyses

Studies have shown that lugdunin retains its antimicrobial properties even when subjected to various environmental stresses, highlighting its potential for therapeutic applications .

Applications

Lugdunin has significant potential in various scientific fields:

  1. Antimicrobial Therapy: Due to its efficacy against resistant strains like MRSA, it is being investigated as a candidate for new antibiotic therapies.
  2. Immunomodulation: Research indicates that lugdunin may enhance innate immune responses in skin cells, suggesting applications in dermatological treatments .
  3. Biotechnological Uses: Its unique properties make it a candidate for developing novel antimicrobial agents in clinical settings.
Biosynthesis and Genetic Regulation of Lugdunin

Non-Ribosomal Peptide Synthetase (NRPS) Operon Architecture

The lugdunin biosynthetic gene cluster (BGC) spans approximately 30.8 kb and consists of four core NRPS genes (lugA, lugB, lugC, lugD) alongside accessory genes involved in transport, regulation, and modification (lugE–lugH) [1] [7]. This operon is exclusively conserved in Staphylococcus lugdunensis and exhibits a linear arrangement where each NRPS gene encodes distinct enzymatic modules responsible for lugdunin’s cyclic pentapeptide structure [7]. The operon’s integrity varies across strains: multilocus sequence typing (MLST) reveals its presence in ST1, ST3, and ST6 lineages but absence in ST4, ST27, and ST29 [1].

Functional Annotation of lugA, lugB, lugC, and lugD Genes

  • lugA: Encodes a bimodular NRPS incorporating valine (A1 domain) and tryptophan (A2 domain) via adenylation-condensation-thiolation domains.
  • lugB: Contains a single-module NRPS activating leucine (A3 domain).
  • lugC: A tri-modular NRPS adding valine (A4 domain), cysteine (A5 domain), and an epimerization domain for D-amino acid formation.
  • lugD: Features a thioesterase (TE) domain responsible for macrocyclization and release of the mature peptide [7] [4].

Table 1: Functional Domains in Lugdunin NRPS Enzymes

GeneDomainsSubstrateBiological Function
lugAA1-C1-PCP1-A2-C2-PCP2Val, TrpDipeptide chain elongation
lugBA3-C3-PCP3LeuLeu addition and epimerization
lugCA4-C4-PCP4-A5-C5-PCP5Val, CysVal/Cys addition and cyclization
lugDTEMacrocyclization and peptide release

Role of Phosphopantetheinyl Transferases in Carrier Protein Activation

Carrier proteins (PCP domains) within the NRPS require post-translational activation by phosphopantetheinyl transferases (PPTases). These enzymes attach 4′-phosphopantetheine moieties to conserved serine residues in PCPs, converting them from inactive apo-forms to active holo-forms capable of thioesterification [5]. Although the lug operon lacks a dedicated PPTase gene, S. lugdunensis utilizes a conserved housekeeping PPTase (SluPPT) for NRPS activation. Mutational studies confirm that SluPPT deletion abolishes lugdunin production [5].

Thioesterase-Mediated Editing and Intermediate Release Mechanisms

The TE domain in lugD performs dual functions:

  • Hydrolytic editing: Removal of misincorporated substrates via hydrolysis.
  • Macrocyclization: Intramolecular nucleophilic attack by cysteine’s thiol group on the valine-tethered thioester, forming a stable thiazolidine heterocycle characteristic of lugdunin [7] [4].

Regulatory Systems Governing Lugdunin Production

Transcriptional Repression by lugR (TetR Family) and lugJ (Winged Helix-Turn-Helix)

The operon is flanked by two repressors:

  • LugR (TetR family): Binds palindromic operators within the lugA promoter, sterically blocking RNA polymerase.
  • LugJ (winged helix-turn-helix): Represses lugH (ABC transporter) expression under iron-replete conditions [7]. Deletion of either gene increases lugdunin yield by >3-fold [7].

Feed-Forward Induction via Lugdunin-Dependent Derepression

Lugdunin itself acts as a co-inducer by binding LugR, triggering conformational changes that reduce its DNA affinity. This feed-forward loop enables rapid response to quorum signals or competitor presence. Iron limitation further amplifies induction via Fur regulon crosstalk [6] [7].

Promoter Architecture and Operator Binding Dynamics

The lugA promoter contains:

  • A 17-bp inverted repeat (5′-TTAGTTaccgTAACTA-3′) for LugR binding.
  • Overlapping Fur boxes responsive to iron availability.
  • AG-rich tracts facilitating RNA polymerase bending during initiation [1] [7]. Chromatin immunoprecipitation confirms LugR dissociates from DNA within 15 minutes of lugdunin exposure [7].

Table 2: Lugdunin Production Across Genotypes

Strain GenotypeLugdunin Production RatePrevalent Lineages
ST1-agr I83.3%OSSL (oxacillin-sensitive)
ST3-agr II53.3%ORSL (oxacillin-resistant)
ST40%CRISPR-Cas IIC-positive
ST6100%CRISPR-Cas IIIA-positive

Evolutionary Conservation of Lugdunin Biosynthetic Gene Clusters

Comparative Genomics Across Staphylococcus lugdunensis Lineages

Phylogenomic analysis reveals strong purifying selection on the lug operon in ST1/ST3/ST6. Conversely, ST4, ST27, and ST29 exhibit complete operon deletion, correlating with CRISPR-Cas type IIC systems and increased SCCmec diversity [1]. Notably, ST3 strains (lacking CRISPR) show higher IS256 copy numbers (7–17 copies), with insertions disrupting lugF (ABC transporter) in some isolates [1] [2].

Horizontal Gene Transfer and Mobile Genetic Element Interactions

Despite association with prophage φSL1 (ST1/ST6) and SCCmec elements (ST3), horizontal transfer of the lug operon is exceptionally rare. Key barriers include:

  • CRISPR-Cas systems: Type III-A (ST1/ST6) and IIC (ST4/ST27/ST29) degrade foreign DNA.
  • Operon size: The 30.8-kb cluster exceeds typical cargo capacity of staphylococcal plasmids [1] [3].
  • Metabolic burden: Heterologous expression in S. aureus reduces growth rates by 40% due to TCA cycle disruption, necessitating adaptive mutations for sustained production [3].

Table 3: Evolutionary Dynamics of Lug Operon

Genetic FeatureImpact on Lug OperonAssociated Lineages
CRISPR-Cas IIIAPrevents HGT; stabilizes operonST1, ST6
CRISPR-Cas IICCorrelates with operon lossST4, ST27, ST29
IS256 insertionsDisrupts lugF; reduces lugdunin exportST3 (SL36, SL118)
Prophage φSL1 integrationFlanks operon without disruptionST1, ST6

Properties

CAS Number

1989698-37-4

Product Name

Lugdunin

IUPAC Name

(1R,4R,7S,10R,13S,16R,19S)-7-(1H-indol-3-ylmethyl)-10-(2-methylpropyl)-4,13,16,19-tetra(propan-2-yl)-21-thia-3,6,9,12,15,18,23-heptazabicyclo[18.2.1]tricosane-2,5,8,11,14,17-hexone

Molecular Formula

C40H62N8O6S

Molecular Weight

783.0 g/mol

InChI

InChI=1S/C40H62N8O6S/c1-19(2)15-27-35(50)45-31(21(5)6)38(53)47-32(22(7)8)39(54)48-33(23(9)10)40-44-29(18-55-40)36(51)46-30(20(3)4)37(52)43-28(34(49)42-27)16-24-17-41-26-14-12-11-13-25(24)26/h11-14,17,19-23,27-33,40-41,44H,15-16,18H2,1-10H3,(H,42,49)(H,43,52)(H,45,50)(H,46,51)(H,47,53)(H,48,54)/t27-,28+,29+,30-,31+,32-,33+,40?/m1/s1

InChI Key

QZNGYMKAHFFKCJ-ZBQZSICZSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(CS2)C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C2N[C@@H](CS2)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C

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